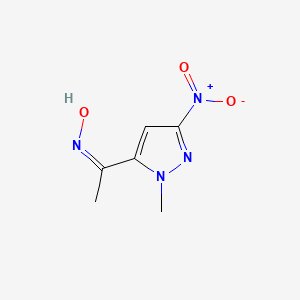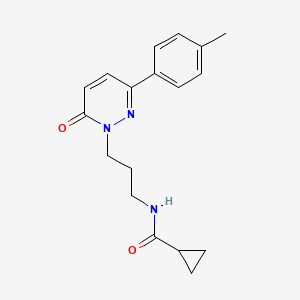![molecular formula C16H20FNO B2749824 1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone CAS No. 2379988-50-6](/img/structure/B2749824.png)
1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone, also known as DMHA, is a synthetic compound that has been gaining popularity in the scientific community for its potential applications in research. DMHA is a derivative of 2-aminoisoheptane, a compound that has been used as a nasal decongestant and bronchodilator. DMHA is structurally similar to other compounds such as DMAA and ephedrine, which have been used as stimulants and weight loss aids. In
Mécanisme D'action
1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone works by stimulating the release of norepinephrine and dopamine, two neurotransmitters that are involved in the regulation of mood, attention, and energy levels. By increasing the levels of these neurotransmitters, this compound can improve cognitive function, enhance athletic performance, and promote weight loss.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and respiratory rate. It has also been found to increase the levels of glucose and free fatty acids in the blood. These effects are similar to those of other stimulants such as caffeine and ephedrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone has several advantages for lab experiments. It is easy to synthesize and has a long shelf life. It is also relatively inexpensive compared to other compounds that have similar effects. However, this compound has some limitations as well. It has not been extensively studied in humans, and its long-term effects are not well understood. It may also have potential side effects that have not yet been identified.
Orientations Futures
There are several potential future directions for research on 1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and attention in healthy individuals, and it may have similar effects in individuals with ADHD. Another area of interest is its potential as a treatment for obesity. This compound has been shown to increase metabolic rate and promote fat loss, and it may have potential as a weight loss aid. Finally, this compound may have potential as a treatment for depression and other mood disorders. Its ability to increase the levels of norepinephrine and dopamine may make it effective in treating these conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in research. It has been studied for its potential as a stimulant, weight loss aid, and cognitive enhancer. This compound works by stimulating the release of norepinephrine and dopamine, two neurotransmitters that are involved in the regulation of mood, attention, and energy levels. While this compound has several advantages for lab experiments, its long-term effects and potential side effects are not well understood. Future research may explore its potential as a treatment for ADHD, obesity, and mood disorders.
Méthodes De Synthèse
1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone is synthesized through a multi-step process starting with the reaction of 2-bromo-4'-fluoroacetophenone with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of potassium carbonate. The resulting product is then reacted with 2-aminoheptane to form this compound. The final product is purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone has been studied for its potential use as a stimulant and weight loss aid. It has also been investigated for its impact on cognitive function and athletic performance. This compound has been shown to increase energy levels, enhance focus and concentration, and improve endurance. It has also been found to increase metabolic rate and promote fat loss.
Propriétés
IUPAC Name |
1-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO/c1-15(2)8-16(9-15)10-18(11-16)14(19)7-12-3-5-13(17)6-4-12/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBMYUTMUNFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2749744.png)
![3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2749745.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2749750.png)


![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)
![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)
![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)

